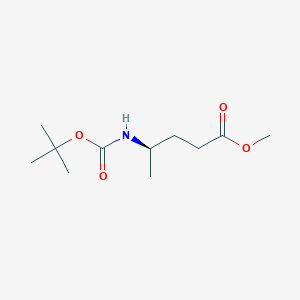
N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide is a complex organic compound that features a trifluoromethoxy group, which is known for its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide typically involves the reaction of 3-(trifluoromethoxy)benzyl isothiocyanate with N-phenylformamide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone at elevated temperatures, often around 100°C . The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-N-(3-(trifluoromethoxy)benzyl)glycine: This compound shares the trifluoromethoxy group but differs in its overall structure and properties.
N-Acetyl-3-(trifluoromethoxy)aniline: Another compound with a trifluoromethoxy group, known for its unique reactivity and applications.
Uniqueness
N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H13F3N2O2S |
|---|---|
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
N-phenyl-N-[[3-(trifluoromethoxy)phenyl]methylcarbamothioyl]formamide |
InChI |
InChI=1S/C16H13F3N2O2S/c17-16(18,19)23-14-8-4-5-12(9-14)10-20-15(24)21(11-22)13-6-2-1-3-7-13/h1-9,11H,10H2,(H,20,24) |
Clave InChI |
RXAOBDXJDAWGCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C=O)C(=S)NCC2=CC(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13351303.png)
![6-(2-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351309.png)
![2-([1,1'-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B13351313.png)
![(3-(Pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351314.png)


![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13351326.png)


